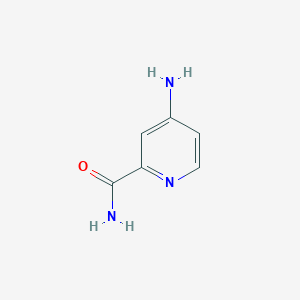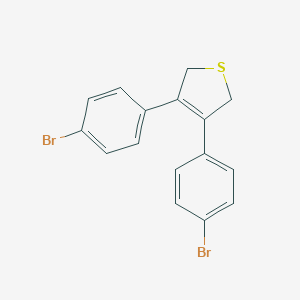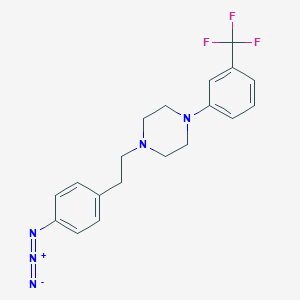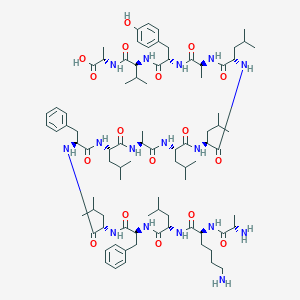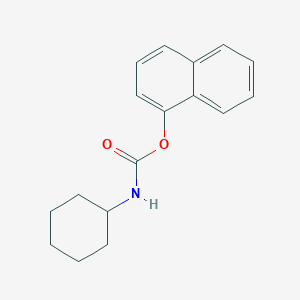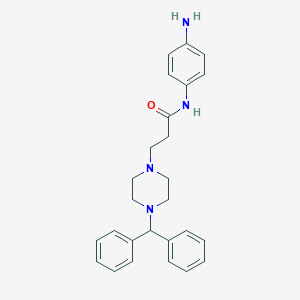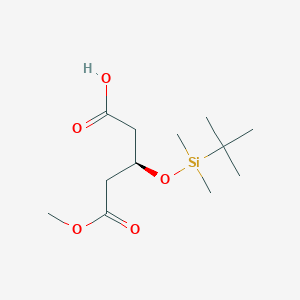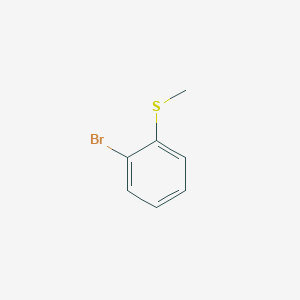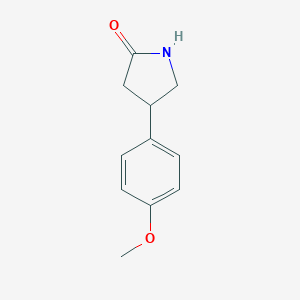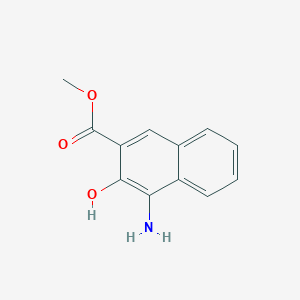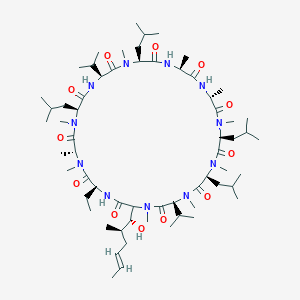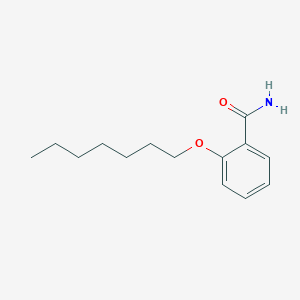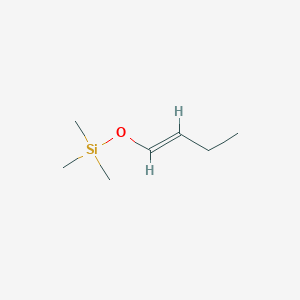
Silane, ((1E)-1-butenyloxy)trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, ((1E)-1-butenyloxy)trimethyl-, also known as vinyltrimethylsilane, is a colorless liquid that is used in various industries such as electronics, pharmaceuticals, and coatings. Its chemical formula is C7H16OSi, and it has a molecular weight of 144.29 g/mol.
Mechanism of Action
Silane, ((1E)-1-butenyloxy)trimethyl-, acts as a crosslinking agent in the production of high-performance coatings. It reacts with other molecules to form a three-dimensional network of crosslinked polymers, which increases the strength and durability of the coating. In the electronics industry, it is used as a precursor for the production of silicon-based materials. It reacts with other silicon-based molecules to form a network of covalent bonds, which increases the electrical conductivity and stability of the material.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of silane, ((1E)-1-butenyloxy)trimethyl-. However, studies have shown that exposure to silane compounds can cause respiratory and skin irritation. Inhalation of silane compounds can also cause pulmonary edema and bronchitis.
Advantages and Limitations for Lab Experiments
Silane, ((1E)-1-butenyloxy)trimethyl-, has several advantages and limitations for lab experiments. Its advantages include its high reactivity and versatility in various applications. Its limitations include its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for the research and development of silane, ((1E)-1-butenyloxy)trimethyl-. One direction is the exploration of its potential applications in the production of advanced materials such as nanocomposites and biomaterials. Another direction is the investigation of its potential use as a catalyst in organic synthesis reactions. Additionally, further research is needed to understand the toxicity and environmental impact of silane compounds and to develop safer handling and disposal methods.
Synthesis Methods
Silane, ((1E)-1-butenyloxy)trimethyl-, can be synthesized using different methods such as the Grignard reaction, hydrosilylation, and the Wacker process. The Grignard reaction involves the reaction of vinyl magnesium bromide with trimethylchlorosilane. Hydrosilylation involves the reaction of 1-butene with trimethylsilyl chloride, followed by hydrogenation. The Wacker process involves the oxidation of ethylene using palladium chloride and copper chloride catalysts.
Scientific Research Applications
Silane, ((1E)-1-butenyloxy)trimethyl-, has various scientific research applications. It is used in the electronics industry as a precursor for the production of silicon-based materials. It is also used in the pharmaceutical industry as a building block for the synthesis of drugs. Additionally, it is used in the coatings industry as a crosslinking agent for the production of high-performance coatings.
properties
CAS RN |
19980-23-5 |
|---|---|
Product Name |
Silane, ((1E)-1-butenyloxy)trimethyl- |
Molecular Formula |
C7H16OSi |
Molecular Weight |
144.29 g/mol |
IUPAC Name |
[(E)-but-1-enoxy]-trimethylsilane |
InChI |
InChI=1S/C7H16OSi/c1-5-6-7-8-9(2,3)4/h6-7H,5H2,1-4H3/b7-6+ |
InChI Key |
NVAHJJPKPHZWQT-VOTSOKGWSA-N |
Isomeric SMILES |
CC/C=C/O[Si](C)(C)C |
SMILES |
CCC=CO[Si](C)(C)C |
Canonical SMILES |
CCC=CO[Si](C)(C)C |
Other CAS RN |
19980-23-5 |
synonyms |
[(E)-1-Butenyloxy]trimethylsilane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





